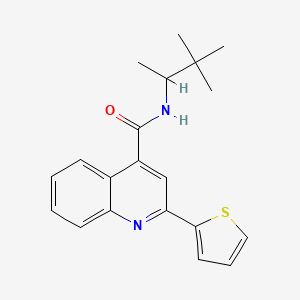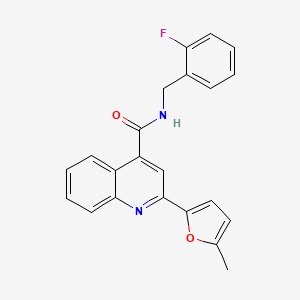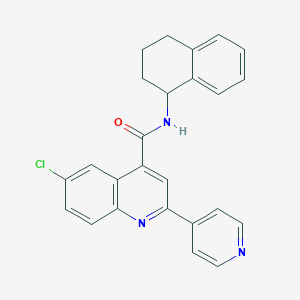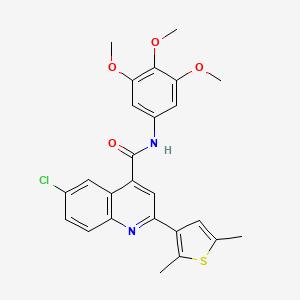
2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide, also known as TQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ belongs to the family of quinolinecarboxamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. Several studies have investigated the potential therapeutic applications of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide is not fully understood, but several studies have suggested that it exerts its biological effects through multiple pathways. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes and transcription factors, including NF-κB, STAT3, and COX-2. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects
2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial effects. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms in preventing oxidative stress-induced damage. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has also been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide is its diverse biological activities, which make it a potential candidate for the development of novel therapeutics. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide is also relatively easy to synthesize, which makes it accessible for laboratory experiments. However, one of the limitations of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions for 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide research are possible. One potential direction is the development of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide-based therapeutics for the treatment of cancer, diabetes, and neurodegenerative disorders. Another potential direction is the investigation of the synergistic effects of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide with other compounds, which may enhance its biological activities. Additionally, the development of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide analogs with improved solubility and bioavailability may also be a promising future direction.
Conclusion
In conclusion, 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide, or 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide, is a synthetic compound with diverse biological activities and potential therapeutic applications. The synthesis of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide involves the reaction of 2-thiophenecarboxylic acid with 1,2,2-trimethylpropylamine and 2-chloro-4-nitrobenzoic acid. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has been shown to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The mechanism of action of 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide is not fully understood, but it may exert its biological effects through multiple pathways. 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide has several advantages and limitations for laboratory experiments, and several future directions for 2-(2-thienyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide research are possible.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-13(20(2,3)4)21-19(23)15-12-17(18-10-7-11-24-18)22-16-9-6-5-8-14(15)16/h5-13H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHFSVGARUCBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4162173.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-3,6-dimethylquinoline](/img/structure/B4162185.png)
![2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B4162201.png)


![N-[1-methyl-2-(1-piperidinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4162230.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4162231.png)
![6-chloro-2-(2,5-dimethyl-3-thienyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162238.png)
![2-(2-methoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162247.png)
![2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-4-quinolinecarboxamide hydrochloride](/img/structure/B4162255.png)
![methyl 3-({[2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4162261.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4162264.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162272.png)